2-(Acetylthiomethyl)hexanal
Description
2-(Acetylthiomethyl)hexanal is a sulfur-containing aldehyde derivative of hexanal. Its structure features an acetylthio (-S-Ac) group attached to the methyl branch at the second carbon of the hexanal backbone. Sulfur-containing aldehydes are known for distinct odor profiles and enhanced antimicrobial activity compared to non-sulfur analogs .
Properties
Molecular Formula |
C9H16O2S |
|---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
S-(2-formylhexyl) ethanethioate |
InChI |
InChI=1S/C9H16O2S/c1-3-4-5-9(6-10)7-12-8(2)11/h6,9H,3-5,7H2,1-2H3 |
InChI Key |
UZEIHBUUSHQXBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CSC(=O)C)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key properties of 2-(Acetylthiomethyl)hexanal with analogous hexanal derivatives based on available evidence:
Key Differences in Chemical Reactivity and Stability
- Hexanal: Reacts readily via nucleophilic addition (common to aldehydes). Susceptible to oxidation, forming hexanoic acid .
- 2-Substituted Derivatives :
- 2-Methylhexanal and 2-Ethylhexanal : Steric hindrance from alkyl groups reduces reactivity compared to hexanal .
- (E)-2-Hexenal : Conjugated double bond increases stability and reactivity in Diels-Alder reactions .
- This compound : The acetylthio group may act as a leaving group, enabling thiol-disulfide exchange reactions. Sulfur atoms could enhance antioxidant properties .
Odor Profiles and Sensory Impact
- Hexanal: Dominates with "freshly cut grass" notes; threshold: 4.5–50 µg/L .
- 2-Methylhexanal : Contributes fruity nuances; detected in trace amounts in aged citrus peels .
- (E)-2-Hexenal : Imparts green, unripe fruit aromas; critical to tea and apple flavors .
Antimicrobial Efficacy
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